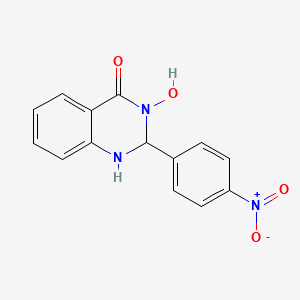![molecular formula C25H24N2O2 B5122335 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide, also known as MPP+, is a chemical compound that has been extensively studied for its scientific research applications. This compound is a toxic and potent dopaminergic neurotoxin that is commonly used in laboratory experiments to study Parkinson's disease and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ is commonly used in laboratory experiments to study Parkinson's disease and other neurological disorders. This compound is a potent dopaminergic neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. This makes it an ideal compound for studying the mechanisms of Parkinson's disease and developing new treatments.
Wirkmechanismus
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ exerts its toxic effects by inhibiting complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The resulting oxidative stress causes damage to cellular components, including DNA, proteins, and lipids. In dopaminergic neurons, this leads to the selective destruction of these cells, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ has been shown to cause a range of biochemical and physiological effects in laboratory experiments. These include the selective destruction of dopaminergic neurons, oxidative stress, and mitochondrial dysfunction. 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ has also been shown to cause changes in gene expression and protein levels in affected cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ is a potent and selective dopaminergic neurotoxin that is commonly used in laboratory experiments to study Parkinson's disease and other neurological disorders. Its advantages include its ability to selectively destroy dopaminergic neurons, its reproducibility, and its well-characterized mechanism of action. However, its limitations include its toxicity, the need for specialized equipment and expertise to synthesize and handle the compound, and the fact that the effects of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ may not fully recapitulate the complex pathophysiology of Parkinson's disease in humans.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+. These include the development of new treatments for Parkinson's disease that target the mitochondrial dysfunction caused by 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+, the identification of new compounds that can selectively destroy dopaminergic neurons without causing toxicity, and the use of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ in combination with other compounds to better understand the complex pathophysiology of Parkinson's disease. Additionally, there is a need for further research on the biochemical and physiological effects of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ in order to better understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ involves the reaction of 1-methyl-4-phenylpyridinium iodide with a carbonyl-containing compound, such as 1-naphthyl isocyanate. The resulting compound is then subjected to a series of chemical reactions to form 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide. The synthesis of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ is a complex process that requires specialized equipment and expertise.
Eigenschaften
IUPAC Name |
4-methyl-N-[(E)-1-naphthalen-1-yl-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-11-13-20(14-12-18)24(28)26-23(25(29)27-15-4-5-16-27)17-21-9-6-8-19-7-2-3-10-22(19)21/h2-3,6-14,17H,4-5,15-16H2,1H3,(H,26,28)/b23-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIHSSKICUPYSU-HAVVHWLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC3=CC=CC=C32)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC3=CC=CC=C32)/C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(E)-1-naphthalen-1-yl-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B5122253.png)
![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)
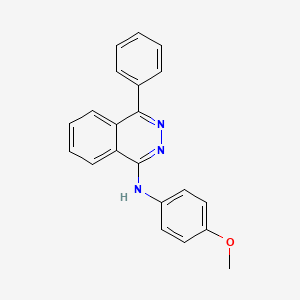
![N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5122296.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)
![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)
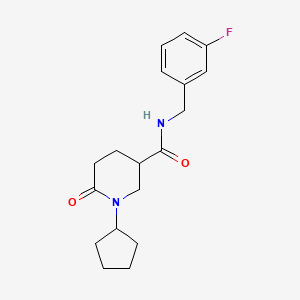
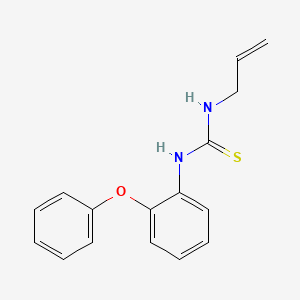
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)
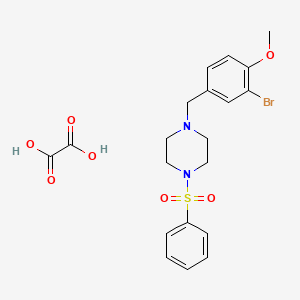
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)
